molecular formula C₅H₆Cl₂O B1146394 4-Chloro-2-pentenoyl Chloride CAS No. 84341-60-6

4-Chloro-2-pentenoyl Chloride

Cat. No.: B1146394
CAS No.: 84341-60-6
M. Wt: 151.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-pentenoyl Chloride is an organic compound with the molecular formula C5H6Cl2O. It is a versatile chemical used in various synthetic applications, particularly in the synthesis of alkenamides which exhibit herbicidal activity . This compound is characterized by the presence of a chloro group and a pentenoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-pentenoyl Chloride can be synthesized through several methods. One common approach involves the chlorination of 4-chloro-2-pentenoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows:

4-Chloro-2-pentenoic acid+SOCl24-Chloro-2-pentenoyl Chloride+SO2+HCl\text{4-Chloro-2-pentenoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Chloro-2-pentenoic acid+SOCl2​→4-Chloro-2-pentenoyl Chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pentenoyl Chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-chloro-2-pentenoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

    Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols, often catalyzed by acids such as sulfuric acid.

    Amidation: Amines, often under mild heating.

    Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Hydrolysis: 4-Chloro-2-pentenoic acid and hydrochloric acid.

    Esterification: Esters of 4-chloro-2-pentenoic acid.

    Amidation: Amides of 4-chloro-2-pentenoic acid.

    Friedel-Crafts Acylation: Ketones with a 4-chloro-2-pentenoyl group.

Scientific Research Applications

4-Chloro-2-pentenoyl Chloride is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-2-pentenoyl Chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Pentanoyl Chloride: Similar in structure but lacks the chloro group.

    Valeroyl Chloride: Another name for pentanoyl chloride.

    2-Pentenoyl Chloride: Similar structure but without the chloro substitution.

Uniqueness

4-Chloro-2-pentenoyl Chloride is unique due to the presence of both a chloro group and a pentenoyl chloride moiety, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-4-chloropent-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c1-4(6)2-3-5(7)8/h2-4H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPJRJJLUWZLMM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.